N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide
Overview
Description
N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is characterized by the presence of an iodophenyl group and a dimethoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide typically involves the reaction of 2-iodoaniline with 2,6-dimethoxybenzoyl isothiocyanate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The iodophenyl group in the compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiourea derivatives with potential biological activities.
Biology: It is studied for its potential as an antimicrobial agent, with research focusing on its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: The compound is investigated for its anticancer properties, with studies exploring its ability to induce apoptosis in cancer cells. It is also evaluated for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species in cells. It also interacts with signaling pathways involved in inflammation and apoptosis, modulating the expression of key proteins and genes .
Comparison with Similar Compounds
N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide: This compound has a similar structure but with methyl groups instead of methoxy groups.
N-[(2-iodophenyl)carbamothioyl]-2-methylbenzamide: This compound has a single methyl group instead of two methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-[(2-iodophenyl)carbamothioyl]-2,6-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3S/c1-21-12-8-5-9-13(22-2)14(12)15(20)19-16(23)18-11-7-4-3-6-10(11)17/h3-9H,1-2H3,(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVBEFEYDEGIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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